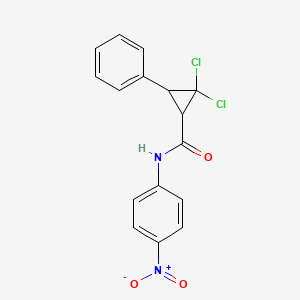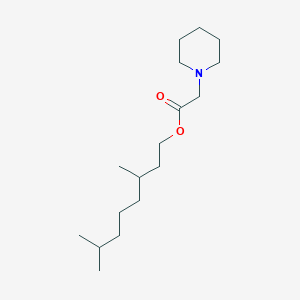
3,7-dimethyloctyl 1-piperidinylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyloctyl 1-piperidinylacetate, also known as DMOPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3,7-dimethyloctyl 1-piperidinylacetate has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
Mechanism of Action
The exact mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate is not fully understood, but it is believed to act as a modulator of the cholinergic system. 3,7-dimethyloctyl 1-piperidinylacetate has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of biochemical and physiological effects. In animal studies, 3,7-dimethyloctyl 1-piperidinylacetate has been shown to increase the levels of acetylcholine in the brain, improve cognitive function, and reduce inflammation. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,7-dimethyloctyl 1-piperidinylacetate in lab experiments is its neuroprotective effects. 3,7-dimethyloctyl 1-piperidinylacetate has been found to protect against neurodegeneration and may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using 3,7-dimethyloctyl 1-piperidinylacetate is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of 3,7-dimethyloctyl 1-piperidinylacetate for use in experiments.
Future Directions
There are several future directions for research on 3,7-dimethyloctyl 1-piperidinylacetate. One area of research is in the development of 3,7-dimethyloctyl 1-piperidinylacetate-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its effects on the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of 3,7-dimethyloctyl 1-piperidinylacetate for therapeutic use.
Conclusion:
In conclusion, 3,7-dimethyloctyl 1-piperidinylacetate is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its potential uses in therapeutic applications.
Synthesis Methods
The synthesis of 3,7-dimethyloctyl 1-piperidinylacetate involves the reaction of 3,7-dimethyloctanol with piperidine and acetic anhydride. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 3,7-dimethyloctyl 1-piperidinylacetate obtained by this method is typically around 60-70%.
properties
IUPAC Name |
3,7-dimethyloctyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2/c1-15(2)8-7-9-16(3)10-13-20-17(19)14-18-11-5-4-6-12-18/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLFMVSELLFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
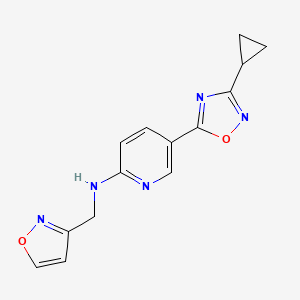
![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
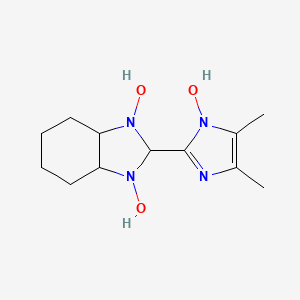
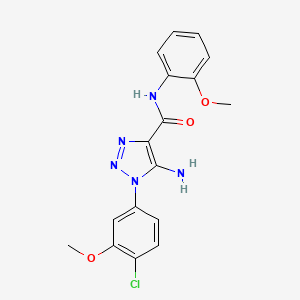
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

